molecular formula C11H12O2S B12542362 Pentanal, 4-oxo-5-(phenylthio)- CAS No. 142841-43-8

Pentanal, 4-oxo-5-(phenylthio)-

Cat. No.: B12542362
CAS No.: 142841-43-8
M. Wt: 208.28 g/mol
InChI Key: ZDTAHUJMNHOIOW-UHFFFAOYSA-N
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Description

Pentanal, 4-oxo-5-(phenylthio)- is an organic compound with the molecular formula C11H12O2S It is a derivative of pentanal, featuring an oxo group at the fourth position and a phenylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 4-oxo-5-(phenylthio)- typically involves the reaction of pentanal with appropriate reagents to introduce the oxo and phenylthio groups. One common method is the oxidation of pentanal to form the oxo group, followed by the introduction of the phenylthio group through a substitution reaction. The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Pentanal, 4-oxo-5-(phenylthio)- may involve large-scale oxidation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanal, 4-oxo-5-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the phenylthio group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanal, 4-oxo-5-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanal, 4-oxo-5-(phenylthio)- involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-pentenal: Another oxo compound with a similar structure but different functional groups.

    4-Oxo-5-phenylpentanoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

Pentanal, 4-oxo-5-(phenylthio)- is unique due to the presence of both an oxo group and a phenylthio group, which confer distinct chemical and biological properties

Properties

CAS No.

142841-43-8

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-oxo-5-phenylsulfanylpentanal

InChI

InChI=1S/C11H12O2S/c12-8-4-5-10(13)9-14-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9H2

InChI Key

ZDTAHUJMNHOIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)CCC=O

Origin of Product

United States

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